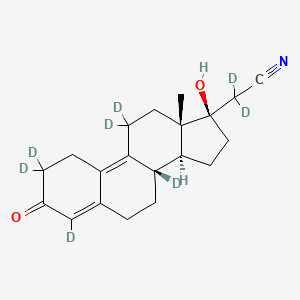

17alpha-Hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile-2,2,4,8,11,11,20,20-d8

Vue d'ensemble

Description

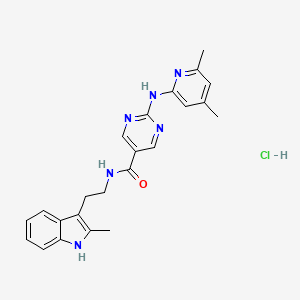

Dienogest-d8 est une forme deutérée du dienogest, un progestatif synthétique principalement utilisé dans le traitement de l'endométriose et comme contraceptif. La version deutérée, Dienogest-d8, est souvent utilisée comme étalon interne en spectrométrie de masse en raison de sa stabilité et de sa similitude avec le composé non deutéré .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de Dienogest-d8 implique l'incorporation d'atomes de deutérium dans la molécule de dienogest. Ceci peut être réalisé par diverses méthodes, y compris l'hydrogénation catalytique en utilisant du gaz deutérium ou des solvants deutérés. Les conditions réactionnelles impliquent généralement :

Catalyseurs : Palladium sur carbone (Pd/C) ou oxyde de platine (PtO2)

Solvants : Méthanol deutéré ou chloroforme

Température : Température ambiante à chauffage modéré (20-50°C)

Pression : Pression atmosphérique à pressions légèrement élevées

Méthodes de production industrielle : La production industrielle de Dienogest-d8 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Déutération en vrac : Utilisation de grandes quantités de gaz deutérium et de solvants deutérés

Purification : Techniques chromatographiques pour assurer une pureté élevée et une incorporation de deutérium

Contrôle qualité : Tests rigoureux utilisant la spectrométrie de masse pour confirmer la teneur en deutérium et la pureté globale

Analyse Des Réactions Chimiques

Types de réactions : Dienogest-d8 subit diverses réactions chimiques, y compris :

Oxydation : Conversion en oxyde de dienogest en utilisant des agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium

Réduction : Réduction en alcool de dienogest en utilisant des agents réducteurs comme le borohydrure de sodium

Substitution : Réactions d'halogénation ou de nitration en utilisant des halogènes ou de l'acide nitrique

Réactifs et conditions communes :

Oxydation : Peroxyde d'hydrogène (H2O2), permanganate de potassium (KMnO4)

Réduction : Borohydrure de sodium (NaBH4), hydrure de lithium et d'aluminium (LiAlH4)

Substitution : Halogènes (Cl2, Br2), acide nitrique (HNO3)

Principaux produits :

Oxydation : Oxyde de dienogest

Réduction : Alcool de dienogest

Substitution : Dérivés halogénés ou nitrés du dienogest

Applications De Recherche Scientifique

Dienogest-d8 est largement utilisé dans la recherche scientifique en raison de sa stabilité et de sa similitude avec le dienogest. Ses applications incluent :

Chimie : Utilisé comme étalon interne en spectrométrie de masse pour la quantification du dienogest dans divers échantillons

Biologie : Étudié pour ses effets sur les récepteurs hormonaux et les voies cellulaires

Médecine : Investigated for its therapeutic potential in treating endometriosis and other hormone-related disorders

Industrie : Utilisé dans le développement et la validation de méthodes analytiques pour les formulations pharmaceutiques .

5. Mécanisme d'action

Dienogest-d8, comme le dienogest, agit comme un agoniste au niveau du récepteur de la progestérone. Il se lie au récepteur avec une forte affinité, conduisant à :

Effets antiprolifératifs : Inhibition de la prolifération des cellules endométriales

Effets immunologiques : Modulation des réponses immunitaires dans l'endomètre

Effets antiangiogéniques : Inhibition de la formation de nouveaux vaisseaux sanguins dans les tissus endométriaux

Les cibles moléculaires et les voies impliquées comprennent le récepteur de la progestérone, le facteur de nécrose tumorale alpha, l'interleukine 1 bêta et le facteur de croissance nerveuse .

Mécanisme D'action

Dienogest-d8, like dienogest, acts as an agonist at the progesterone receptor. It binds to the receptor with high affinity, leading to:

Antiproliferative Effects: Inhibition of endometrial cell proliferation

Immunologic Effects: Modulation of immune responses in the endometrium

Antiangiogenic Effects: Inhibition of new blood vessel formation in endometrial tissues

The molecular targets and pathways involved include the progesterone receptor, tumor necrosis factor alpha, interleukin 1 beta, and nerve growth factor .

Comparaison Avec Des Composés Similaires

Dienogest-d8 est unique en raison de son incorporation de deutérium, qui lui confère une stabilité accrue et des propriétés spectrométriques de masse distinctes. Des composés similaires incluent :

Dienogest : La forme non deutérée utilisée en milieu clinique

Noréthistérone : Un autre progestatif synthétique avec des utilisations thérapeutiques similaires

Lévonorgestrel : Un progestatif largement utilisé dans les contraceptifs

Comparé à ces composés, Dienogest-d8 offre des avantages dans les applications analytiques en raison de sa stabilité et de sa signature isotopique distincte .

Propriétés

IUPAC Name |

2,2-dideuterio-2-[(8S,13S,14S,17R)-2,2,4,8,11,11-hexadeuterio-17-hydroxy-13-methyl-3-oxo-6,7,12,14,15,16-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h12,17-18,23H,2-10H2,1H3/t17-,18+,19+,20-/m1/s1/i3D2,6D2,10D2,12D,17D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFLJNIPTRTECV-VCTPBPHSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C2CC[C@]3([C@@H]4CC[C@]([C@]4(CC(C3=C2CC(C1=O)([2H])[2H])([2H])[2H])C)(C([2H])([2H])C#N)O)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[1-[2-(diethylamino)ethyl]-5-nitro-1H-benzimidazol-2-yl]methyl]-phenol](/img/structure/B3025878.png)

![hexadecanoic-13,13,14,14,15,15,16,16,16-d9 acid, (2S)-3-hydroxy-2-[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B3025886.png)

![alpha1R-[[[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy-d4]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol, triphenylacetate](/img/structure/B3025887.png)

![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-propan-2-ylhept-5-enamide](/img/structure/B3025889.png)

![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N,N-dimethylhept-5-enamide](/img/structure/B3025891.png)

![(5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenamide](/img/structure/B3025892.png)

![2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl-d8]ethoxy]-ethanol, dihydrochloride](/img/structure/B3025894.png)

![N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester](/img/structure/B3025897.png)